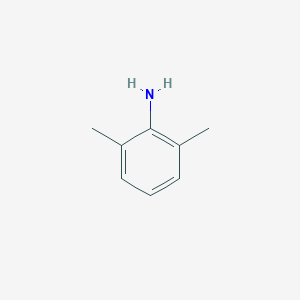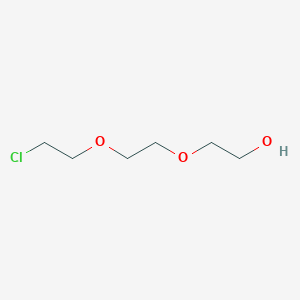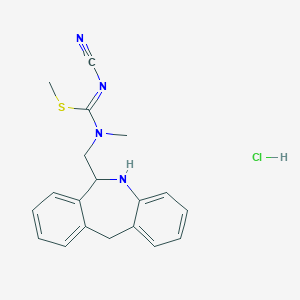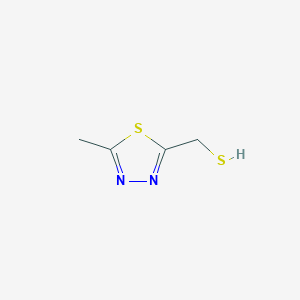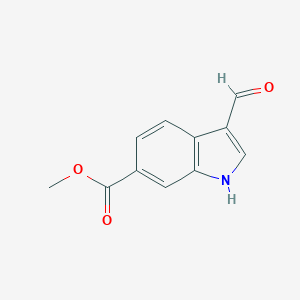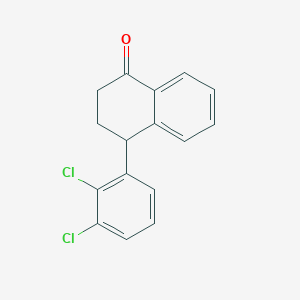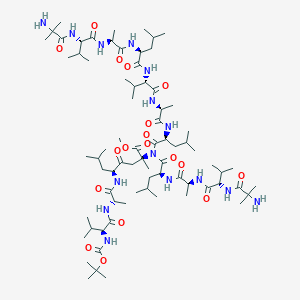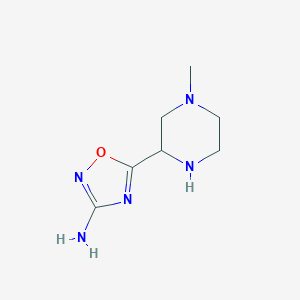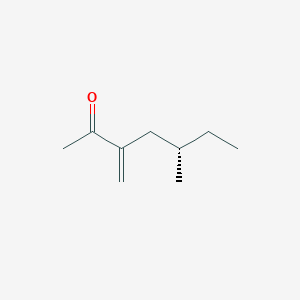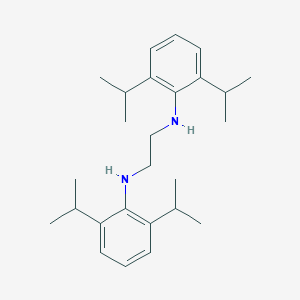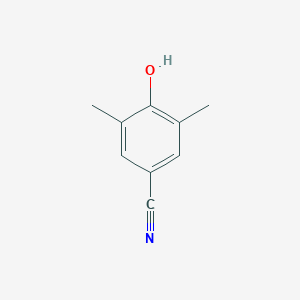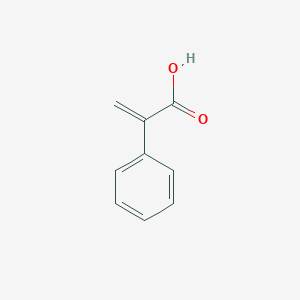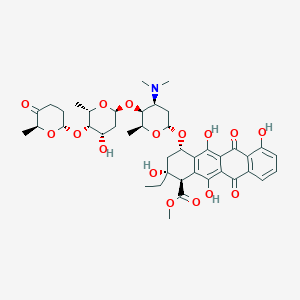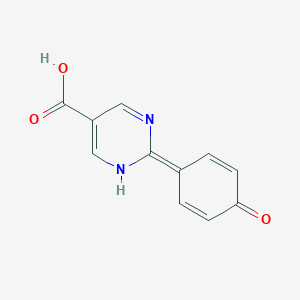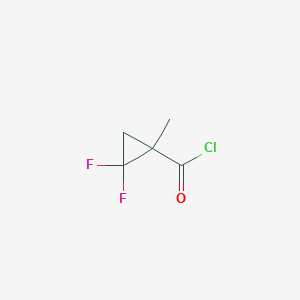
2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride, also known as DFMC, is a chemical compound used in scientific research. It is a colorless liquid with a molecular weight of 156.54 g/mol and a boiling point of 87-89°C. DFMC is used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride varies depending on its application. In medicinal chemistry, 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride has been shown to inhibit the activity of enzymes involved in viral replication and cancer cell growth. In agrochemistry, 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride has been shown to inhibit the growth of weeds and pests by disrupting their metabolic pathways. In materials science, 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride has been used as a building block for the synthesis of various polymers and materials.
Efectos Bioquímicos Y Fisiológicos
2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride has been shown to have a range of biochemical and physiological effects. In medicinal chemistry, 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride has been shown to have antiviral and anticancer activity. In agrochemistry, 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride has been shown to have herbicidal and insecticidal activity. In materials science, 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride has been used as a building block for the synthesis of various polymers and materials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride has several advantages and limitations for lab experiments. One advantage is its relatively simple synthesis, which makes it readily available for use in various applications. Another advantage is its versatility, as it can be used as a building block for the synthesis of various compounds. However, one limitation is its potential toxicity, which requires careful handling and storage.
Direcciones Futuras
There are several future directions for the use of 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride in scientific research. One direction is the development of new pharmaceuticals based on 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride. Another direction is the development of new agrochemicals based on 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride. Additionally, 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride could be used as a building block for the synthesis of new materials with unique properties. Further research is needed to explore these and other potential applications of 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride in scientific research.
Aplicaciones Científicas De Investigación
2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride has been used in various scientific research applications, including medicinal chemistry, agrochemistry, and materials science. In medicinal chemistry, 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride has been used as a building block for the synthesis of various pharmaceuticals, including antiviral and anticancer agents. In agrochemistry, 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride has been used as a precursor for the synthesis of herbicides and insecticides. In materials science, 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride has been used in the synthesis of polymers and other materials.
Propiedades
Número CAS |
128146-92-9 |
|---|---|
Nombre del producto |
2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride |
Fórmula molecular |
C5H5ClF2O |
Peso molecular |
154.54 g/mol |
Nombre IUPAC |
2,2-difluoro-1-methylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C5H5ClF2O/c1-4(3(6)9)2-5(4,7)8/h2H2,1H3 |
Clave InChI |
UGUAVPGPLGNTQL-UHFFFAOYSA-N |
SMILES |
CC1(CC1(F)F)C(=O)Cl |
SMILES canónico |
CC1(CC1(F)F)C(=O)Cl |
Sinónimos |
Cyclopropanecarbonyl chloride, 2,2-difluoro-1-methyl- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

